

Anhalamine hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: Anhalamine hydrochloride

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Anhalamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid found in *Lophophora williamsii* (Peyote), has garnered significant interest in the scientific community.^[1] Structurally related to mescaline, this compound and its hydrochloride salt are subjects of ongoing research, particularly for their interaction with serotonergic systems. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, purification, and analysis of **Anhalamine hydrochloride**. Furthermore, it elucidates the compound's known mechanism of action through detailed signaling pathway diagrams, offering a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

Anhalamine is chemically known as 1,2,3,4-tetrahydro-6,7-dimethoxy-8-isoquinolinol.^[2] The hydrochloride salt is typically available as a dihydrate. The chemical structures of the free base and its hydrochloride salt are depicted below.

Figure 1: Chemical Structure of Anhalamine

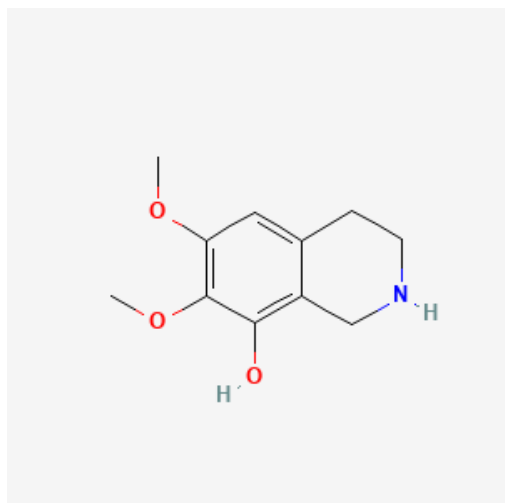


Figure 2: Chemical Structure of **Anhalamine Hydrochloride**

(Structure of the hydrochloride salt)

Physicochemical Properties

A summary of the key physicochemical properties of Anhalamine and its hydrochloride dihydrate salt is presented in Table 1.

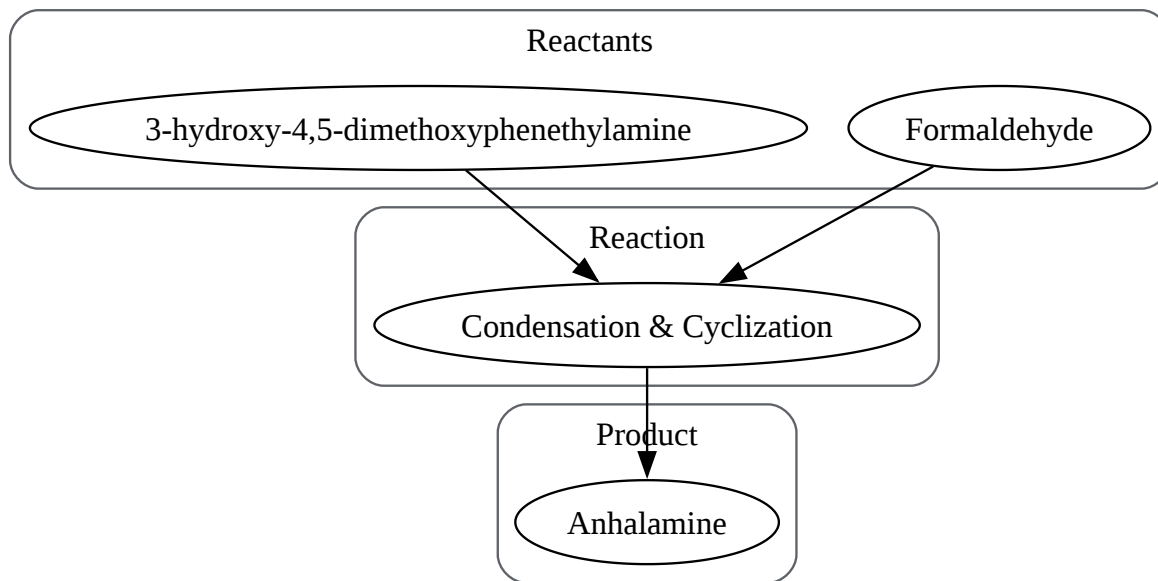
Property	Anhalamine (Free Base)	Anhalamine Hydrochloride Dihydrate
IUPAC Name	6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol	6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride dihydrate
CAS Number	643-60-7	Not available
Molecular Formula	C ₁₁ H ₁₅ NO ₃	C ₁₁ H ₁₅ NO ₃ • HCl • 2H ₂ O
Molecular Weight	209.24 g/mol [2]	281.73 g/mol
Melting Point	189-191 °C	258 °C
Solubility	Almost insoluble in cold water, cold alcohol, and ether. Soluble in hot water, alcohol, acetone, and dilute acids.	Soluble in water.
UV Absorption (in Ethanol)	λ_{max} = 274 nm (log ϵ 2.90)	Not available

Experimental Protocols

Synthesis of Anhalamine Hydrochloride

The synthesis of Anhalamine can be achieved through established methods for constructing the tetrahydroisoquinoline core, most notably the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β -arylethylamine with an aldehyde or ketone, followed by cyclization.[3][4][5][6] For the synthesis of Anhalamine, 3-hydroxy-4,5-dimethoxyphenethylamine would be the appropriate starting material, reacting with formaldehyde.



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Caption: Proposed Bischler-Napieralski synthesis of Anhalamine.

Methodology:

- Formylation: React 3-hydroxy-4,5-dimethoxyphenethylamine with a formylating agent (e.g., ethyl formate) to yield the corresponding N-formyl derivative.
- Cyclization: Treat the N-formyl intermediate with a dehydrating agent such as phosphorus oxychloride (POCl_3) in an inert solvent (e.g., acetonitrile or toluene) and heat to induce cyclization to the dihydroisoquinoline.
- Reduction: Reduce the resulting dihydroisoquinoline intermediate with a reducing agent like sodium borohydride (NaBH_4) in methanol to obtain Anhalamine.
- Workup and Purification: Follow similar workup and purification procedures as described for the Pictet-Spengler reaction.

Purification

Crude Anhalamine can be purified by column chromatography or recrystallization.

- **Stationary Phase:** Silica gel is a commonly used stationary phase for the purification of alkaloids. 2[7]. **Mobile Phase:** A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be employed. The addition of a small amount of a basic modifier like triethylamine can improve peak shape and recovery for basic compounds.
- **Fraction Collection and Analysis:** Collect fractions and analyze them by TLC to identify those containing the pure product.
- **Salt Formation:** Dissolve the purified Anhalamine free base in a minimal amount of a suitable solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid to form the hydrochloride salt.
- **Crystallization:** The hydrochloride salt can be recrystallized from a solvent system in which it is soluble at high temperatures and less soluble at low temperatures, such as water or an ethanol/ether mixture. 3[8]. **Isolation:** Cool the solution slowly to allow for the formation of pure crystals, which can then be isolated by filtration.

Analytical Methods

The identity and purity of **Anhalamine hydrochloride** can be confirmed using various analytical techniques.

- **Column:** A reversed-phase C18 column is typically used.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is common for the separation of alkaloids. * [9] **Detection:** UV detection at the λ_{max} of Anhalamine (274 nm) or mass spectrometry (LC-MS) can be used for detection and quantification.

[10][11]##### 2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for structural elucidation and confirmation. T [12] [13][14]he expected spectra for Anhalamine would show signals corresponding to the aromatic protons, the methoxy groups, and the protons of the tetrahydroisoquinoline ring system.

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of Anhalamine. The expected molecular ion peak for the free base would be at m/z 209.24.

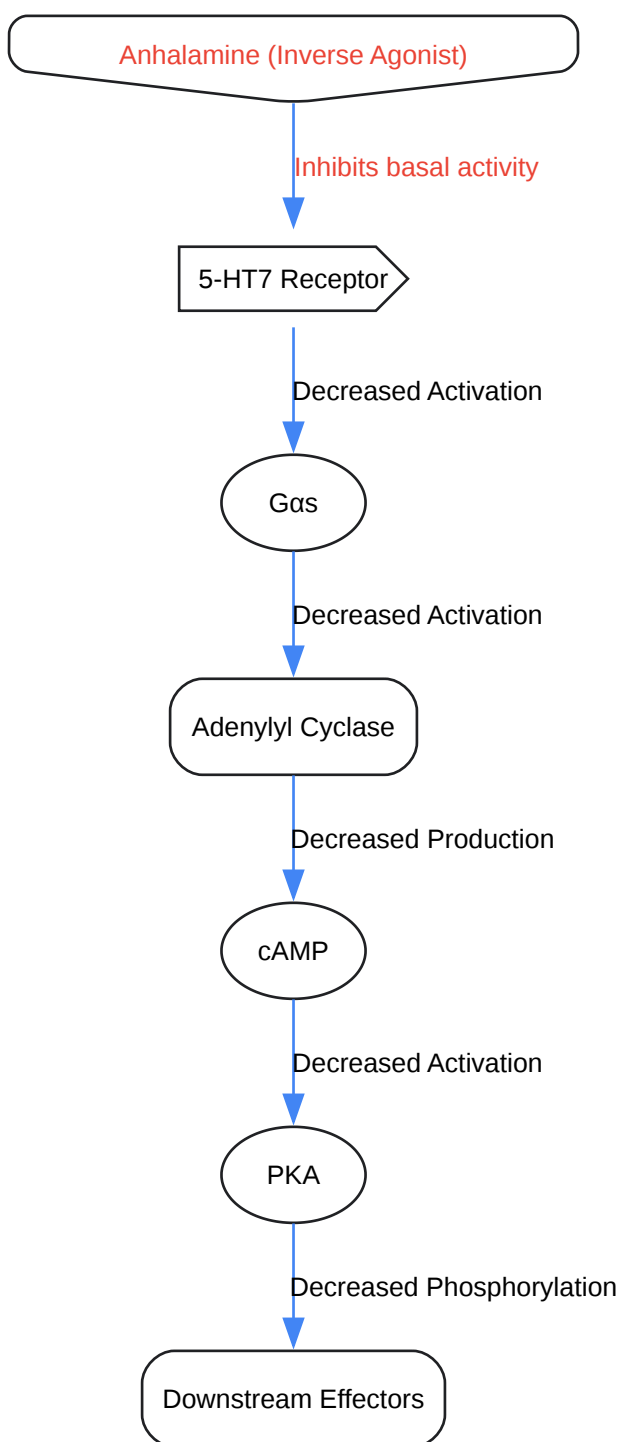
Mechanism of Action and Signaling Pathways

Anhalamine has been identified as a potent inverse agonist of the serotonin 5-HT₇ receptor. The 5-HT₇ receptor is a G protein-coupled receptor (GPCR) that can couple to two primary signaling pathways: the G_{αs} and G_{α₁₂} pathways.

3.1. G_{αs} Signaling Pathway

The canonical signaling pathway for the 5-HT₇ receptor involves its coupling to the stimulatory G protein, G_{αs}.

Signaling Pathway: 5-HT₇ Receptor - G_{αs} Pathway



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Caption: Anhalamine's role as an inverse agonist on the 5-HT₇ Gas pathway.

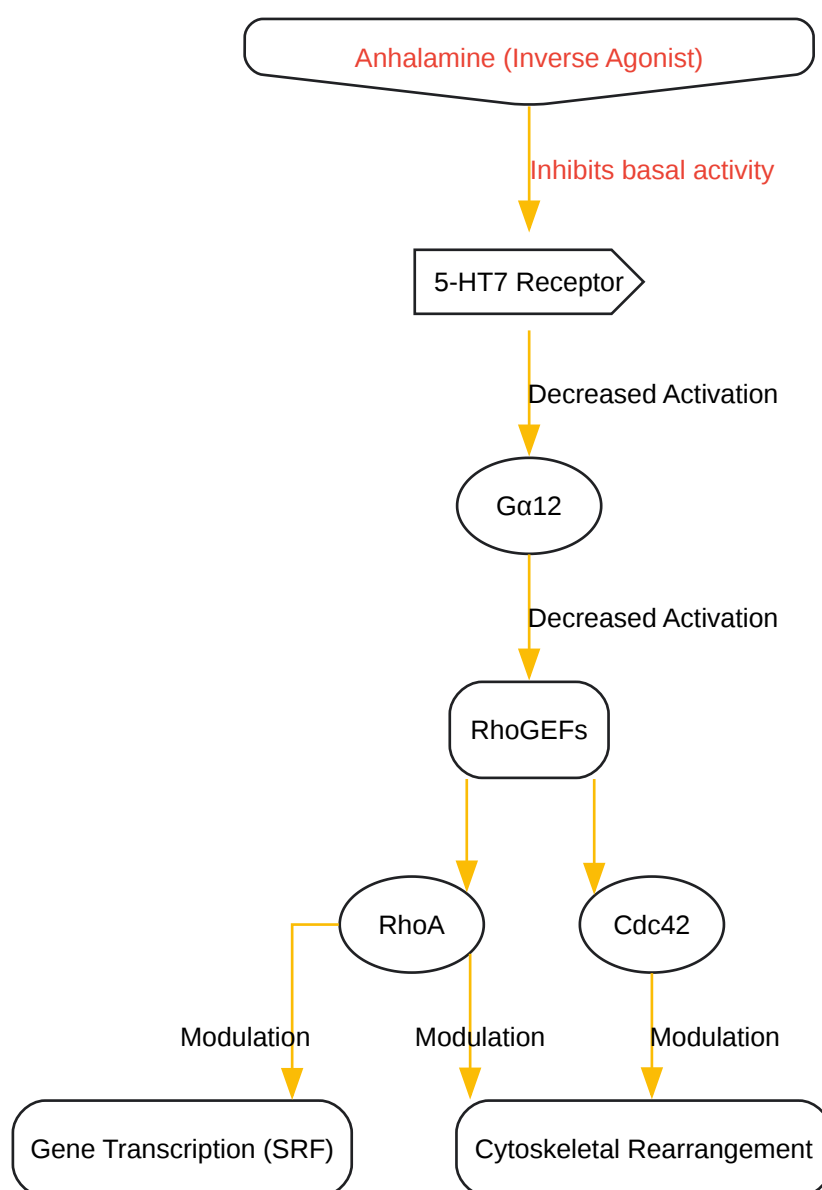
As an inverse agonist, Anhalamine would suppress the basal activity of this pathway, leading to a decrease in adenylyl cyclase activity and subsequent reduction in intracellular cyclic AMP

(cAMP) levels. This, in turn, would lead to decreased activation of Protein Kinase A (PKA) and its downstream targets.

Gα₁₂ Signaling Pathway

The 5-HT₇ receptor also couples to the Gα₁₂ protein, which activates small GTPases of the Rho family, such as RhoA and Cdc42.

[17][19][21][22] Signaling Pathway: 5-HT₇ Receptor - Gα₁₂ Pathway



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Caption: Anhalamine's effect as an inverse agonist on the 5-HT₇ Gα₁₂ pathway.

The activation of this pathway influences cytoskeletal dynamics, cell morphology, and gene transcription through the serum response factor (SRF). As an inverse agonist, Anhalamine would be expected to reduce the basal activity of this pathway, thereby modulating these cellular processes.

Conclusion

Anhalamine hydrochloride is a fascinating molecule with significant potential for further research. This guide provides a comprehensive foundation for scientists and researchers working with this compound, covering its fundamental properties, synthetic approaches, and analytical methods. The elucidation of its interaction with the 5-HT₇ receptor and the corresponding signaling pathways opens avenues for the development of novel therapeutic agents targeting the serotonergic system. Further investigation into the specific biological effects resulting from the inverse agonism at the 5-HT₇ receptor is warranted.

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